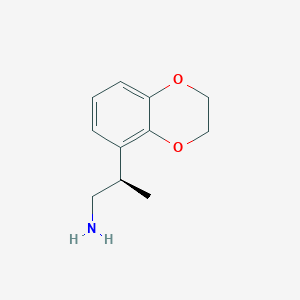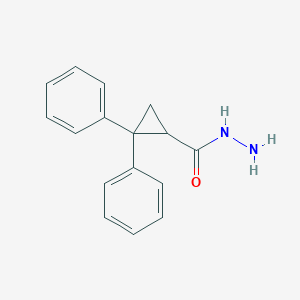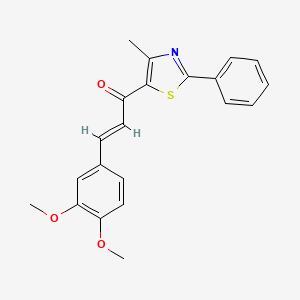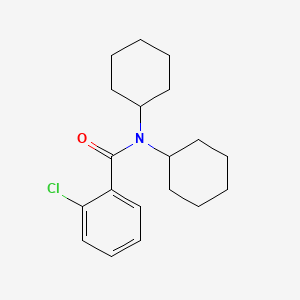![molecular formula C11H11FN2 B2455595 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 863110-79-6](/img/structure/B2455595.png)
5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a chemical compound that has been studied for its potential anti-tumor activity . It belongs to the class of compounds known as 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoles .
Synthesis Analysis
The synthesis of this compound involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The synthesized compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its antiproliferative activity. The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .Mechanism of Action
Target of Action
The primary target of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility, making it a significant target in cancer research .
Mode of Action
This compound interacts with its target by binding to the active site of the c-Met receptor . This interaction inhibits the receptor’s activity, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The compound affects the HGF/c-Met signaling pathway . This pathway is involved in cell growth, survival, and migration. By inhibiting the c-Met receptor, the compound disrupts this pathway, leading to reduced cancer cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include a significant decrease in cancer cell proliferation . The compound also inhibits the cytolytic activity of cancer cells, further contributing to its antitumor effects .
Advantages and Limitations for Lab Experiments
The advantages of using 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has been found to possess multiple pharmacological activities, making it a useful compound for investigating a variety of therapeutic applications. However, there are some limitations to using this compound in laboratory experiments, such as the lack of long-term safety data and the potential for unwanted side effects.
Future Directions
Future research on 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole should focus on further elucidating its mechanism of action, as well as investigating its potential therapeutic applications in preclinical and clinical studies. Additionally, further research should be done to investigate the long-term safety of this compound, as well as its potential for drug-drug interactions. Other potential areas of research include investigating the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for formulation and delivery.
Synthesis Methods
5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be synthesized via a multi-step process that involves the condensation of 4-fluorobenzaldehyde with 2,3,4,9-tetrahydropyrido[3,4-b]indole in the presence of a base and an acid. The reaction is carried out in an aqueous solvent, and the resulting product is purified by recrystallization.
Scientific Research Applications
5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has been studied extensively in laboratory models, including cell and animal models, to investigate its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer activities. In addition, it has been studied for its potential to modulate the immune system, as well as its ability to act as an agonist of various G-protein coupled receptors.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with c-Met kinase, a key enzyme involved in cellular signaling . The main binding mode of this compound with c-Met kinase site is the hydrophobic region .
Cellular Effects
In cellular contexts, this compound has shown significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It inhibits the proliferation of these cells in a dose-dependent manner, and also markedly inhibits their cytolytic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of c-Met . This binding interaction is thought to inhibit the activity of c-Met, thereby exerting its antiproliferative effects .
Temporal Effects in Laboratory Settings
Its antiproliferative activity has been observed to be dose-dependent, suggesting that its effects may change over time depending on the concentration of the compound .
properties
IUPAC Name |
5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,13-14H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYPXMKZIWAIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2455520.png)





![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455528.png)

![3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2455533.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2455535.png)